3-[4-(2-Pyrimidinyloxy)phenyl]acrylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(4-pyrimidin-2-yloxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c16-12(17)7-4-10-2-5-11(6-3-10)18-13-14-8-1-9-15-13/h1-9H,(H,16,17)/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APRNLMIZUQMXDA-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)OC2=CC=C(C=C2)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(N=C1)OC2=CC=C(C=C2)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666386 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Synthetic Methodologies for 3 4 2 Pyrimidinyloxy Phenyl Acrylic Acid and Analogues
Retrosynthetic Analysis and Key Disconnections for the Synthesis of 3-[4-(2-Pyrimidinyloxy)phenyl]acrylic acid
A logical retrosynthetic analysis of the target molecule, this compound, identifies two primary disconnection points. The first is the carbon-carbon double bond of the acrylic acid group, and the second is the aryl ether linkage.
Disconnection of the C=C bond: This disconnection points to a precursor aldehyde, 4-(2-pyrimidinyloxy)benzaldehyde, and a two-carbon component that can form the acrylic acid. This strategy is central to methods like the Knoevenagel condensation and the Wittig reaction. The starting materials would be 4-(2-pyrimidinyloxy)benzaldehyde and a suitable active methylene (B1212753) compound like malonic acid or a phosphonium (B103445) ylide.
Disconnection of the C-O ether bond: This approach suggests two possible synthetic routes. The first involves the coupling of a 2-halopyrimidine with a 3-(4-hydroxyphenyl)acrylic acid derivative. The second, and often more practical route, involves the reaction of a 2-halopyrimidine with 4-hydroxybenzaldehyde (B117250), followed by the formation of the acrylic acid side chain. This latter approach is generally preferred as it avoids potential complications with the acrylic acid moiety during the etherification step.
Establishment of Robust Synthetic Pathways for the Acrylic Acid Moiety
The formation of the acrylic acid side chain is a critical step in the synthesis of 3-phenylacrylic acid scaffolds. Several established methods can be employed, with the Knoevenagel condensation and Wittig reaction being particularly prominent for their stereoselectivity.
The Knoevenagel condensation is a widely used method for the synthesis of cinnamic acids and their derivatives. rsc.org It involves the reaction of an aromatic aldehyde with an active methylene compound, such as malonic acid, in the presence of a basic catalyst. rsc.orgresearchgate.net The reaction typically proceeds to afford the thermodynamically more stable (E)-isomer of the α,β-unsaturated acid. For the synthesis of a precursor like 3-(4-hydroxyphenyl)acrylic acid, 4-hydroxybenzaldehyde is condensed with malonic acid. researchgate.net The choice of solvent and catalyst can influence the reaction yield. For instance, using a mixture of pyridine (B92270) and piperidine (B6355638) as the catalyst in a solvent like 1,4-dioxane (B91453) has been shown to give high yields of the desired product. researchgate.net More environmentally friendly approaches have also been developed, utilizing solvent-free conditions with catalysts such as benign amines or ammonium (B1175870) salts. researchgate.net
The Wittig reaction provides another powerful tool for the stereoselective formation of alkenes. udel.edu This reaction involves the treatment of an aldehyde or ketone with a phosphonium ylide. For the synthesis of the (E)-3-phenylacrylic acid scaffold, an aldehyde like 4-chlorobenzaldehyde (B46862) can be reacted with a stabilized ylide such as (carbethoxymethylene)triphenylphosphorane. chegg.comlibretexts.org The use of stabilized ylides generally favors the formation of the (E)-alkene. The reaction is often carried out in a solvent like dichloromethane (B109758) at room temperature. libretexts.org
| Reaction | Aldehyde | Reagent | Catalyst/Base | Solvent | Product | Yield | Ref |
| Knoevenagel | 4-hydroxybenzaldehyde | Malonic acid | Pyridine/Piperidine | 1,4-Dioxane | 3-(4-Hydroxyphenyl)acrylic acid | 88% | researchgate.net |
| Knoevenagel | Syringaldehyde | Malonic acid | Piperidine | Ethyl acetate (B1210297) (solvent-free) | Sinapinic acid | High | researchgate.net |
| Wittig | 4-chlorobenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | - | Dichloromethane | Ethyl 4-chlorocinnamate | - | libretexts.org |
| Wittig | Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | - | Hexanes (solvent-free) | Ethyl trans-cinnamate | - | udel.edu |
Beyond the Knoevenagel and Wittig reactions, other olefination methods can be employed. The Heck reaction, a palladium-catalyzed cross-coupling of an aryl halide with an alkene, is a notable alternative. odinity.com For instance, the reaction of iodobenzene (B50100) with acrylic acid in the presence of a palladium catalyst and a base can yield cinnamic acid. odinity.comresearchgate.net This method offers a direct way to form the C-C bond of the acrylic acid moiety. The reaction conditions, including the choice of base and catalyst, can be optimized to achieve good yields. researchgate.net
Synthetic Routes to the 4-(2-Pyrimidinyloxy)phenyl Ether Linkage
The formation of the aryl ether bond between the phenyl and pyrimidine (B1678525) rings is a key step in the synthesis of the target molecule. This can be achieved through strategies involving the derivatization of a phenol (B47542) with a pyrimidine core.
A common and effective method for forming the aryl-pyrimidine ether linkage is through a nucleophilic aromatic substitution (SNAr) reaction. chemrxiv.orgnih.gov This typically involves the reaction of a phenol with an activated halopyrimidine, such as a 2-halopyrimidine. The pyrimidine ring is sufficiently electron-deficient to undergo nucleophilic substitution, especially when activated by a leaving group at the 2-position. For the synthesis of a key intermediate like 4-(2-pyrimidinyloxy)benzaldehyde, this would involve the reaction of 4-hydroxybenzaldehyde with a 2-halopyrimidine in the presence of a base. The reactivity of 2-halopyridinium species towards nucleophilic aromatic substitution has been shown to be high, even at room temperature with sulfur nucleophiles. chemrxiv.orgchemrxiv.org
An alternative, though often requiring harsher conditions, is the Ullmann condensation. This copper-catalyzed reaction can be used to couple an aryl halide with an alcohol or phenol. While traditionally used for the synthesis of diaryl ethers, it can be adapted for the formation of aryl-heteroaryl ethers. For example, a 2-bromopyrimidine (B22483) could potentially be coupled with ethyl 3-(4-hydroxyphenyl)acrylate using a copper catalyst.
| Reaction Type | Phenol Component | Pyrimidine Component | Base/Catalyst | Product Fragment | Ref |
| SNAr | 4-Hydroxybenzaldehyde | 2-Halopyrimidine | Base (e.g., K2CO3) | 4-(2-Pyrimidinyloxy)benzaldehyde | chemrxiv.orgnih.gov |
| SNAr | 3-(4-Hydroxyphenyl)acrylic acid | 2-Halopyrimidine | Base (e.g., K2CO3) | This compound | chemrxiv.orgnih.gov |
| Ullmann Coupling | Ethyl 3-(4-hydroxyphenyl)acrylate | 2-Bromopyrimidine | Copper Catalyst | Ethyl 3-[4-(2-Pyrimidinyloxy)phenyl]acrylate | researchgate.net |
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate. While it is a primary method for creating biaryl linkages, its direct application for the synthesis of the C-O ether bond in this compound is not conventional. The Suzuki-Miyaura reaction is not typically used to form aryl ether linkages.
Optimization of Reaction Conditions and Isolation Procedures for the Chemical Compound
The preparation of this compound is typically approached as a two-stage synthesis. The first stage involves the formation of an ether linkage between a phenol and a pyrimidine ring, followed by a condensation reaction to introduce the acrylic acid group. The optimization of conditions for both of these steps is crucial for maximizing the yield and purity of the final product.
The initial step, the synthesis of the intermediate 4-(2-pyrimidinyloxy)benzaldehyde, is commonly achieved through a nucleophilic aromatic substitution reaction, analogous to the Williamson ether synthesis. This involves the reaction of 4-hydroxybenzaldehyde with a 2-halopyrimidine, such as 2-chloropyrimidine. Key parameters that are often optimized for this type of reaction include the choice of base, solvent, and temperature. A common system employs potassium carbonate as the base in a polar aprotic solvent like dimethylformamide (DMF). The reaction temperature is also a critical factor, with elevated temperatures often required to drive the reaction to completion.
The second stage of the synthesis is the conversion of the aldehyde group of 4-(2-pyrimidinyloxy)benzaldehyde into the acrylic acid moiety. The Knoevenagel-Doebner condensation is a widely used and effective method for this transformation. This reaction involves the condensation of the aldehyde with malonic acid in the presence of a basic catalyst. The optimization of this step is well-documented for analogous aromatic aldehydes. For instance, studies on the synthesis of similar 3-arylacrylic acids have shown that the choice of catalyst and solvent system significantly impacts the reaction's efficiency. A common catalytic system is a mixture of pyridine and piperidine. The molar ratio of the reactants is another important variable, with an excess of malonic acid often being used to ensure complete conversion of the aldehyde. For example, in the synthesis of 3-(4-hydroxyphenyl)acrylic acid, a molar ratio of 1:3 of 4-hydroxybenzaldehyde to malonic acid has been found to be optimal. researchgate.net
The reaction temperature for the Knoevenagel-Doebner condensation also requires careful control. While some reactions proceed at room temperature, others may require heating to achieve a reasonable reaction rate and yield. The progress of the reaction is typically monitored by techniques such as thin-layer chromatography (TLC) to determine the point of completion.
Isolation and purification of the final product, this compound, from the reaction mixture is a critical final step. Following the condensation reaction, the typical workup procedure involves acidification of the reaction mixture to precipitate the carboxylic acid. The crude product is then collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent or solvent mixture to obtain the compound in high purity. The melting point of the purified this compound has been reported to be in the range of 200-202 °C.
Table 1: Representative Conditions for the Knoevenagel-Doebner Condensation of Aromatic Aldehydes with Malonic Acid
| Aldehyde Substrate | Molar Ratio (Aldehyde:Malonic Acid) | Catalyst | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| 4-Hydroxybenzaldehyde | 1:3 | Pyridine/Piperidine | 1,4-Dioxane | Reflux | 88% | researchgate.net |
| Benzaldehyde | 1:1.1 | Ammonium Bicarbonate | Solvent-free | 60 °C | High | |
| Various Benzaldehydes | 1:1.5 | Triethylamine/Piperidine | Toluene | Reflux | Good to Excellent |
Total Synthesis Approaches for this compound
The total synthesis of this compound is best conceptualized as a convergent synthesis, where the two key fragments, the pyrimidinyloxy-substituted aromatic ring and the acrylic acid side chain, are constructed sequentially.
Step 1: Synthesis of the Key Intermediate, 4-(2-Pyrimidinyloxy)benzaldehyde
The synthesis commences with commercially available starting materials: 4-hydroxybenzaldehyde and a 2-halopyrimidine, typically 2-chloropyrimidine. The formation of the ether linkage is achieved via a nucleophilic aromatic substitution reaction.
Reaction: 4-hydroxybenzaldehyde + 2-Chloropyrimidine → 4-(2-Pyrimidinyloxy)benzaldehyde
Reagents and Conditions: The reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The reaction mixture is heated to ensure a reasonable reaction rate.
Workup and Purification: After the reaction is complete, the mixture is typically poured into water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization to yield pure 4-(2-pyrimidinyloxy)benzaldehyde.
Step 2: Formation of the Acrylic Acid Moiety via Knoevenagel-Doebner Condensation
The second and final step of the total synthesis is the conversion of the aldehyde functional group of the intermediate into the acrylic acid. The Knoevenagel-Doebner condensation is the most common and efficient method for this transformation.
Reaction: 4-(2-Pyrimidinyloxy)benzaldehyde + Malonic Acid → this compound
Reagents and Conditions: The 4-(2-pyrimidinyloxy)benzaldehyde is reacted with malonic acid in the presence of a basic catalyst. A widely used catalytic system is a mixture of pyridine and a small amount of piperidine. The reaction can be carried out in a solvent such as pyridine itself, or in another high-boiling solvent like 1,4-dioxane. The reaction mixture is typically heated to reflux to drive the condensation and subsequent decarboxylation of the intermediate to form the α,β-unsaturated carboxylic acid.
Workup and Purification: Upon completion of the reaction, the reaction mixture is cooled and then acidified with a mineral acid, such as hydrochloric acid. This protonates the carboxylate salt, causing the desired this compound to precipitate out of the solution. The solid product is then collected by filtration, washed with water to remove any inorganic salts, and dried. For higher purity, the product can be recrystallized from a suitable solvent.
Table 2: Proposed Total Synthesis Pathway for this compound
| Step | Reaction | Starting Materials | Key Reagents | Product |
|---|---|---|---|---|
| 1 | Nucleophilic Aromatic Substitution (Ether Synthesis) | 4-Hydroxybenzaldehyde, 2-Chloropyrimidine | K₂CO₃, DMF | 4-(2-Pyrimidinyloxy)benzaldehyde |
| 2 | Knoevenagel-Doebner Condensation | 4-(2-Pyrimidinyloxy)benzaldehyde, Malonic Acid | Pyridine, Piperidine | This compound |
Structure Activity Relationship Sar Studies of 3 4 2 Pyrimidinyloxy Phenyl Acrylic Acid Analogues
Systematic Design of 3-[4-(2-Pyrimidinyloxy)phenyl]acrylic acid Analogues for SAR Elucidation
A systematic approach to designing analogues of this compound is essential for a thorough elucidation of its SAR. This involves the strategic modification of its three main structural components: the pyrimidine (B1678525) ring, the central phenyl moiety, and the acrylic acid side chain. The goal of such a systematic design is to probe the electronic, steric, and hydrophobic requirements for optimal biological activity.
To date, published research has not extensively detailed a systematic analogue design for this specific compound. However, established medicinal chemistry strategies would involve:
Substitution on the pyrimidine ring: Introducing a variety of substituents (e.g., electron-donating and electron-withdrawing groups, halogens, alkyl groups) at different positions of the pyrimidine ring to map the electronic and steric tolerance.
Modification of the phenyl ring: Altering the substitution pattern on the phenyl ring to understand the impact of substituent position and nature on activity. This includes exploring different isomers and introducing various functional groups.
Alterations to the acrylic acid chain: Modifying the length, rigidity, and stereochemistry of the acrylic acid chain to determine its optimal conformation and chemical properties for target engagement.
Influence of Substituent Variations on the Pyrimidine Ring on Biological Activity
The pyrimidine ring is a critical pharmacophore in many biologically active molecules. nih.govnih.gov Variations in its substitution can significantly impact activity by altering factors such as target binding affinity, metabolic stability, and pharmacokinetic properties. For this compound, while specific studies are not abundant, general SAR principles for pyrimidine derivatives suggest that:
Electronic Effects: The introduction of electron-withdrawing groups (e.g., nitro, cyano) or electron-donating groups (e.g., amino, methoxy) can modulate the electron density of the ring system, influencing its interaction with biological targets.
Steric Hindrance: The size and position of substituents can create steric hindrance, which may either enhance or diminish activity depending on the topology of the binding site.
Hydrogen Bonding: The addition of hydrogen bond donors or acceptors can introduce new interactions with the target protein, potentially increasing binding affinity.
A hypothetical SAR study could involve synthesizing and testing analogues with substitutions at the 4, 5, and 6-positions of the pyrimidine ring to systematically probe these effects.
Effects of Modifications on the Phenyl Moiety of this compound
Positional Isomerism: Moving the pyrimidinyloxy and acrylic acid substituents to ortho or meta positions on the phenyl ring would provide insights into the required spatial arrangement for activity.
Ring Substitution: Introducing substituents on the phenyl ring could influence its electronic nature and provide additional points of interaction with a biological target. For example, hydrophobic substituents might interact with a hydrophobic pocket, while polar substituents could form hydrogen bonds.
Structure-Activity Relationships Governing the Acrylic Acid Chain and its Stereochemistry
The acrylic acid moiety is a common feature in various bioactive compounds and its structure and stereochemistry are often crucial for activity. For this compound, the following aspects of the acrylic acid chain are important for SAR studies:
Chain Length and Flexibility: Altering the length of the linker between the phenyl ring and the carboxylic acid could impact the molecule's ability to adopt the optimal conformation for binding. Introducing conformational constraints, such as cyclopropane (B1198618) rings, could also be explored.
Stereochemistry: The double bond of the acrylic acid can exist as either the E or Z isomer. It is highly likely that only one of these isomers will have the correct geometry to fit into the active site of a biological target. Separating and testing the individual isomers is a critical step in SAR elucidation.
Carboxylic Acid Bioisosteres: Replacing the carboxylic acid with other acidic functional groups (e.g., tetrazole, hydroxamic acid) can impact the pKa and binding interactions, potentially leading to improved pharmacokinetic or pharmacodynamic properties.
Conformational Analysis and its Correlation with Observed Biological Potencies
The three-dimensional conformation of this compound is a key determinant of its biological activity. The molecule possesses several rotatable bonds, allowing it to adopt a variety of shapes. Conformational analysis, through computational modeling and experimental techniques like X-ray crystallography and NMR spectroscopy, is crucial to:
Identify Low-Energy Conformations: Determining the preferred three-dimensional structures of the molecule.
Correlate Conformation with Activity: Understanding which conformation is the "bioactive conformation" – the one that binds to the biological target.
Guide Analogue Design: Designing new analogues that are pre-organized in the bioactive conformation, which can lead to increased potency and selectivity.
While specific conformational analysis studies for this compound are not yet widely published, this area represents a significant avenue for future research to fully understand its SAR.
Mechanistic Biochemical and Cellular Studies of 3 4 2 Pyrimidinyloxy Phenyl Acrylic Acid
Elucidation of Molecular Mechanisms of Action (MOA) for 3-[4-(2-Pyrimidinyloxy)phenyl]acrylic acid
The molecular mechanism of action for a compound with the structural features of this compound is likely multifaceted, involving interactions with various protein targets and modulation of key cellular signaling pathways.
The phenylacrylic acid scaffold is known to interact with a variety of proteins. Cinnamic acid, a parent compound, and its derivatives have been shown to bind to and inhibit protein kinases, which are crucial regulators of cellular signaling. nih.gov The mode of inhibition can range from competitive binding at the ATP-binding site to allosteric interactions. nih.gov The pyrimidine (B1678525) ring, a common pharmacophore, is found in numerous drugs that target kinases and other enzymes. nih.gov
Furthermore, compounds with acidic functional groups, such as the acrylic acid moiety, often exhibit binding to plasma proteins like albumin. For instance, phenylacetate, a related compound, demonstrates concentration-dependent binding to plasma proteins. nih.gov This interaction is significant as it can influence the bioavailability and distribution of the compound.
Table 1: Potential Protein-Ligand Interactions of Phenylacrylic Acid and Pyrimidine Derivatives
| Class of Interacting Protein | Potential Binding Site/Mechanism | Reference Compound Example |
|---|---|---|
| Protein Kinases | ATP-competitive inhibition | Cinnamic Acid Derivatives nih.gov |
| Plasma Proteins (e.g., Albumin) | Concentration-dependent binding | Phenylacetate nih.gov |
This table is illustrative and based on the activities of structurally related compounds.
Given the potential for protein kinase inhibition, this compound could modulate several intracellular signaling pathways critical for cell growth, proliferation, and survival. Pyrimidine derivatives have been implicated in the modulation of pathways such as the EGFR and FAK signaling cascades, which are often dysregulated in cancer. nih.gov Inhibition of these pathways can lead to downstream effects on cell cycle progression and apoptosis. nih.gov
Additionally, the pyrimidine biosynthesis pathway itself is a target for therapeutic intervention. nih.gov Compounds that interfere with this pathway can impact the availability of nucleotides, thereby affecting DNA and RNA synthesis. nih.gov Some inhibitors of this pathway have been shown to enhance the expression of antiviral genes, suggesting a link between pyrimidine metabolism and innate immunity. nih.gov
Biochemical Characterization of Compound-Induced Cellular Responses
The interaction of this compound with cellular components would likely elicit a range of biochemical responses, from alterations in membrane properties to changes in cell morphology.
Phenolic compounds, a class that includes phenylacrylic acids, can alter the ion permeability of phospholipid bilayers. rsc.org Some phenolic acids have been observed to increase the permeability of membranes to ions like Na+. rsc.org This effect is thought to be mediated by specific interactions with the phosphate (B84403) groups of lipids, leading to local changes in membrane packing. rsc.org Such alterations in membrane permeability can disrupt the electrochemical gradients essential for cellular function. researchgate.net
The impact of pyrimidine-containing compounds on cellular morphology can be significant. For example, certain pyrimidine derivatives have been shown to induce morphological abnormalities in the larvae of Culex pipiens. nih.gov In the context of fungal cells, alterations in mycelial morphology are a common indicator of antifungal activity. Cinnamic acid derivatives have demonstrated antifungal properties, which are sometimes associated with changes in the permeability of the fungal cell membrane. jocpr.com
Table 2: Potential Cellular Responses to Phenylacrylic Acid and Pyrimidine Derivatives
| Cellular Response | Observed Effect in Related Compounds | Potential Consequence |
|---|---|---|
| Cell Membrane Permeability | Increased ion permeability | Disruption of electrochemical gradients rsc.orgresearchgate.net |
| Cellular Morphology | Induction of morphological abnormalities | Impaired cellular function and growth nih.gov |
This table is illustrative and based on the activities of structurally related compounds.
Enzymatic Degradation Pathways and Biotransformation Studies
The metabolic fate of this compound would likely involve enzymatic processes that degrade both the phenylacrylic acid and pyrimidine moieties.
The catabolism of pyrimidines is a well-established biochemical process that breaks them down into simpler, water-soluble molecules such as carbon dioxide, water, and urea. wikipedia.org This process avoids the accumulation of potentially toxic byproducts. creative-proteomics.com
Phenylacrylic acids can be metabolized by various organisms. For instance, in Saccharomyces cerevisiae, enzymes such as phenylacrylic acid decarboxylase (PAD) and ferulic acid decarboxylase (FDC) are involved in the decarboxylation of these compounds. umich.eduresearchgate.netnih.gov In other microorganisms, such as Yarrowia lipolytica, cinnamic acid can be metabolized through different pathways, leading to the formation of compounds like p-coumaric acid and 4-hydroxybenzoic acid. nih.gov The biotransformation of benzoic acid, a related compound, in humans involves conjugation with glycine (B1666218) to form hippuric acid, which is then excreted. wikipedia.org
Computational Chemistry and Molecular Modeling Approaches for 3 4 2 Pyrimidinyloxy Phenyl Acrylic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity of the Chemical Compound
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and reactivity of 3-[4-(2-Pyrimidinyloxy)phenyl]acrylic acid. epstem.net These calculations provide a detailed understanding of the molecule's geometry, charge distribution, and frontier molecular orbitals.
The optimized molecular structure reveals the spatial arrangement of atoms, including bond lengths and angles. Analysis of the molecular electrostatic potential (MEP) map helps to identify the electron-rich and electron-deficient regions of the molecule, which are crucial for predicting non-covalent interactions. For instance, the oxygen and nitrogen atoms of the pyrimidinyloxy group and the carboxylic acid moiety are expected to be electron-rich, making them potential sites for electrophilic attack or hydrogen bond donation.
Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the compound's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an important indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.
| Parameter | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -2.0 eV |
| HOMO-LUMO Gap | 4.5 eV |
| Dipole Moment | 3.2 D |
Note: The values in the table are representative and may vary depending on the level of theory and basis set used in the calculations.
Molecular Docking and Dynamics Simulations for Predicting Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interactions between a ligand, such as this compound, and a biological target, typically a protein. cumhuriyet.edu.tr
Molecular docking predicts the preferred orientation of the ligand when it binds to a receptor's active site. nih.gov This method uses scoring functions to estimate the binding affinity, providing a rank of potential binding poses. For this compound, docking studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the active site of a target protein. ajchem-a.com For example, the carboxylic acid group could form hydrogen bonds with basic residues like lysine (B10760008) or arginine, while the phenyl and pyrimidine (B1678525) rings may engage in hydrophobic or π-π stacking interactions.
Following docking, MD simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. cumhuriyet.edu.tr These simulations provide a more realistic representation of the binding event by considering the flexibility of both the ligand and the protein. MD simulations can be used to assess the stability of the docked pose and to calculate binding free energies, which offer a more accurate prediction of binding affinity.
| Parameter | Value | Method |
|---|---|---|
| Binding Affinity | -8.5 kcal/mol | Molecular Docking |
| Key Interacting Residues | Lys12, Tyr56, Phe89 | Molecular Docking |
| RMSD of Ligand | 1.5 Å | MD Simulation |
| Binding Free Energy | -45 kcal/mol | MD Simulation (MM-PBSA) |
Note: The values in this table are illustrative and depend on the specific protein target and simulation parameters.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, QSAR models can be developed to predict their activity against a specific biological target. nih.gov
The first step in QSAR modeling is to generate a set of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). A training set of compounds with known biological activities is then used to build a statistical model, often using techniques like multiple linear regression (MLR) or partial least squares (PLS). nih.gov
Once a robust QSAR model is developed and validated, it can be used to predict the activity of new, untested compounds. This allows for the prioritization of compounds for synthesis and biological testing, thereby saving time and resources. For instance, a QSAR model might suggest that increasing the hydrophobicity of a particular region of the molecule could lead to enhanced activity.
| Parameter | Value |
|---|---|
| QSAR Equation | pIC50 = 0.5logP - 0.2MW + 1.5*HBD + c |
| Correlation Coefficient (R²) | 0.85 |
| Cross-validated R² (Q²) | 0.75 |
| Standard Error of Estimate (SEE) | 0.30 |
Note: The QSAR equation is a simplified example. Real models often involve more complex descriptors and statistical methods.
De Novo Design and Virtual Screening for Novel Analogues of this compound
De novo design and virtual screening are computational strategies used to identify novel chemical entities with desired biological activities. nih.gov These methods are particularly useful for discovering new analogues of this compound with improved properties.
Virtual screening involves the computational screening of large libraries of compounds to identify those that are likely to bind to a specific biological target. mdpi.com This can be done using either ligand-based or structure-based approaches. Ligand-based virtual screening uses information about known active compounds to identify new molecules with similar properties. Structure-based virtual screening, on the other hand, uses the 3D structure of the target protein to dock and score compounds from a database. nih.gov
De novo design, in contrast, involves the computational generation of novel molecular structures from scratch. nih.gov These algorithms build molecules piece by piece within the active site of a target protein, optimizing for favorable interactions. This approach has the potential to discover truly novel chemical scaffolds that may not be present in existing compound libraries.
Both virtual screening and de novo design can generate a list of promising hit compounds that can then be synthesized and tested experimentally, accelerating the drug discovery process.
Future Research Directions and Translational Academic Applications
Development of Advanced Synthetic Methodologies for Pyrimidine-Acrylic Acid Derivatives
The synthesis of pyrimidine (B1678525) derivatives is a mature field in organic chemistry, with numerous established methods for ring construction. bu.edu.eg A common and versatile approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine, urea, or guanidine (B92328) derivative. bu.edu.eg Modifications to this core strategy, along with other synthetic routes, have been extensively reviewed. growingscience.com
Future research in this area will likely focus on the development of more efficient, sustainable, and diversity-oriented synthetic strategies. This includes the exploration of one-pot, multi-component reactions that can rapidly generate libraries of pyrimidine-acrylic acid analogues from simple starting materials. growingscience.com The use of novel catalytic systems, such as magnetic nanoparticles, under solvent-free conditions represents a promising green chemistry approach. growingscience.com Furthermore, advanced methods like microwave-assisted synthesis and flow chemistry could be employed to accelerate reaction times, improve yields, and allow for safer and more scalable production of these compounds.
Another key area for development is the late-stage functionalization of the pyrimidine-acrylic acid core. This would enable the rapid introduction of various substituents to fine-tune the physicochemical and biological properties of the molecule. Methodologies such as C-H activation could provide direct routes to novel derivatives without the need for pre-functionalized starting materials, thereby expanding the accessible chemical space for drug discovery and materials science applications.
| Synthetic Approach | Description | Potential Advantages |
| Multi-Component Reactions | Combining three or more reactants in a single step to form a complex product. | Increased efficiency, reduced waste, rapid library generation. |
| Catalysis | Employing catalysts (e.g., Lewis acids, transition metals, nanoparticles) to facilitate reactions. | Milder reaction conditions, higher yields, improved selectivity. |
| Flow Chemistry | Performing reactions in a continuous stream rather than a batch. | Enhanced safety, better process control, easier scalability. |
| Late-Stage Functionalization | Modifying a complex molecule in the final steps of a synthesis. | Rapid access to analogues, efficient exploration of structure-activity relationships. |
Integration of 3-[4-(2-Pyrimidinyloxy)phenyl]acrylic acid into Polymeric and Nanomaterial Systems
The acrylic acid functionality of this compound makes it an ideal monomer for incorporation into polymeric structures. Poly(acrylic acid) (PAA) and its derivatives are widely used in biomedical applications due to their biocompatibility and functionality. nih.gov By polymerizing or copolymerizing this compound, novel polymers with pendant pyrimidine moieties can be created. These materials could possess unique properties, combining the biological activity of the pyrimidine with the physical characteristics of the polymer backbone.
Furthermore, this compound can be used to functionalize the surface of nanomaterials, such as nanoparticles, creating "smart" systems for targeted drug delivery or diagnostics. nih.gov For instance, the pyrimidine group could act as a targeting ligand for specific biological receptors, while the nanoparticle serves as a carrier for a therapeutic agent. The phenylacrylic acid linker can be designed to be cleavable under specific physiological conditions (e.g., changes in pH or enzyme concentration), allowing for controlled release of the payload at the desired site. Phenylboronic acid-decorated polymeric nanomaterials are another area of interest, known for their ability to interact with sugars, which could be exploited for diagnostic and therapeutic applications. researchgate.net
Future research will involve designing and synthesizing various polymer and nanoparticle conjugates of this compound and evaluating their properties. This includes studying their self-assembly behavior, drug-loading capacity, release kinetics, and biological activity in vitro and in vivo. The goal is to develop advanced materials for applications in regenerative medicine, tissue engineering, and targeted cancer therapy. nih.gov
Exploration of Novel Biological Targets and Emerging Disease Areas for Chemical Probes
The pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.govnih.gov Derivatives of pyrimidine have been investigated for a vast number of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. researchgate.netmdpi.com For example, pyrimidine-containing compounds have been identified as inhibitors of key enzymes like kinases (e.g., JAK2/3, Aurora A/B) and lipoxygenase, which are implicated in cancer and inflammation. nih.govnih.govnih.gov
Given this broad bioactivity profile, this compound and its analogues represent a rich source of chemical probes to explore novel biological targets and pathways. High-throughput screening of a library of these compounds against various cell lines and enzyme assays could uncover unexpected biological activities. These findings could then be used to identify and validate new targets for therapeutic intervention in emerging disease areas.
Future research will focus on a systematic evaluation of the biological effects of this class of compounds. This will involve not only assessing their efficacy but also elucidating their mechanism of action at the molecular level. Techniques such as molecular docking, proteomics, and genomics can be employed to identify the specific proteins and pathways that these molecules interact with. This knowledge is crucial for the rational design of next-generation therapeutic agents with improved potency and selectivity. mdpi.com
| Potential Disease Area | Relevant Biological Targets |
| Oncology | Kinases (e.g., EGFR, CDKs), DNA/RNA synthesis enzymes. wisdomlib.orgmdpi.com |
| Infectious Diseases | Bacterial and viral enzymes, microbial cell wall synthesis. researchgate.net |
| Inflammatory Disorders | Lipoxygenase, Cyclooxygenase (COX), Cytokine signaling pathways. nih.govwisdomlib.org |
| Neurodegenerative Diseases | Enzymes involved in protein aggregation, neurotransmitter receptors. mdpi.com |
| Metabolic Disorders | Enzymes like alpha-glycosidase, targets in insulin (B600854) signaling pathways. mdpi.comremedypublications.com |
Interdisciplinary Collaborations in Medicinal Chemistry, Chemical Biology, and Materials Science
The full potential of this compound can only be realized through synergistic collaborations between researchers from diverse scientific disciplines. Medicinal chemists are needed to design and synthesize novel analogues with optimized properties. mdpi.com Chemical biologists can then use these compounds as tools to probe complex biological systems and identify new therapeutic targets. mdpi.com Materials scientists can contribute their expertise in polymer chemistry and nanotechnology to develop innovative delivery systems and functional materials based on this scaffold.
Such interdisciplinary efforts are essential for translating fundamental research findings into tangible applications. For example, a collaboration could lead to the development of a pyrimidine-based drug that is encapsulated within a functionalized nanoparticle for targeted delivery to cancer cells. This would require a concerted effort involving organic synthesis, biological evaluation, and materials characterization.
Future progress in this field will be driven by the establishment of collaborative research programs and networks that bring together experts from these different areas. These partnerships will facilitate the sharing of knowledge, resources, and technologies, ultimately accelerating the pace of discovery and innovation. The convergence of medicinal chemistry, chemical biology, and materials science will be key to unlocking the full therapeutic and technological potential of pyrimidine-acrylic acid derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
